

application of sodium tartrate in protein crystallization screening.

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Application of Sodium Tartrate in Protein Crystallization Screening

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tartrate is a salt of tartaric acid that has proven to be a valuable and versatile precipitant in the screening and optimization of protein crystallization conditions. Its utility stems from a combination of physicochemical properties, including high solubility in water, the ability to stabilize proteins, and its role in forming a well-ordered crystal lattice through hydrogen bonding.[1] The tartrate ion, with its multiple hydroxyl and carboxyl groups, can act as a bridging ligand, connecting protein molecules and facilitating the formation of a crystalline array.[2] This application note provides a detailed overview of the use of **sodium tartrate** in protein crystallization, including its mechanism of action, a compilation of successful crystallization conditions for various proteins, detailed experimental protocols, and troubleshooting guidelines.

Physicochemical Properties and Mechanism of Action



Sodium tartrate is a non-volatile, highly soluble salt that can be used over a broad range of concentrations and pH values.[1] Its effectiveness as a precipitant is attributed to its ability to reduce the solubility of proteins in a controlled manner, leading to a supersaturated state that is conducive to crystal nucleation and growth. The tartrate molecule itself can be incorporated into the crystal lattice, forming a network of intermolecular hydrogen bonds that stabilize the crystal packing.[2] This is exemplified in the crystallization of thaumatin, where a tartrate molecule is bound at the junction of three protein molecules, serving as a center for a complex network of hydrogen bonds.[2]

The key properties of **sodium tartrate** relevant to protein crystallization include:

- High Solubility: Allows for the preparation of high concentration stock solutions, providing a
 wide range of screening conditions.[1]
- Protein Stabilization: Carboxylic acid salts like sodium tartrate can enhance the thermal stability of proteins, which is beneficial during the often lengthy crystallization process.[1]
- pH Versatility: **Sodium tartrate** can be used in crystallization screens across a wide pH range, typically from 4.0 to 9.0.
- Hydrogen Bonding Capacity: The hydroxyl and carboxyl groups of the tartrate ion can participate in multiple hydrogen bonds, facilitating the formation of stable crystal contacts between protein molecules.[2]

Data Presentation: Proteins Crystallized with Sodium Tartrate

The following table summarizes successful crystallization conditions for a selection of proteins using **sodium tartrate** (often in the form of potassium **sodium tartrate**) as a precipitant. This data provides a starting point for designing initial screening experiments.



Protein	PDB ID	Molecul ar Weight (kDa)	Crystalli zation Method	Sodium Tartrate Concent ration	Buffer and pH	Other Compo nents	Temper ature (°C)
LptA	N/A	20	Hanging- drop vapor diffusion	1.0 M (initial screen), 0.4 M (optimize d)	0.1 M HEPES- HCl, pH 7.5	None	20
Thaumati n	1RQW	22	N/A	0.7 M	100 mM ADA, pH 6.5	None	20
E_1r26_ M1a	6J3O	N/A	Sitting- drop vapor diffusion	0.2 M (potassiu m tartrate)	0.1 M Sodium citrate, pH 5.6	2.0 M Ammoniu m sulfate	16
HcpR	N/A	N/A	Sitting- drop vapor diffusion	N/A (part of initial screen)	pH range 4.6-6.5	Na formate, Na citrate tribasic, PEG- 3350	20
Bacterior hodopsin (bR)	N/A	N/A	N/A	0.1 M (potassiu m sodium tartrate)	0.1 M Sodium acetate, pH 4.5	35% PEG 1500	N/A

Experimental Protocols

Detailed methodologies for hanging-drop and sitting-drop vapor diffusion techniques using **sodium tartrate** are provided below. These protocols are intended as a starting point and may require optimization for specific proteins.



Preparation of Stock Solutions

- Sodium Tartrate Stock (e.g., 2.0 M): Dissolve the appropriate amount of sodium tartrate dihydrate (molar mass: 230.08 g/mol) in high-purity water. For example, to make 100 mL of a 2.0 M solution, dissolve 46.02 g of sodium tartrate dihydrate in water and bring the final volume to 100 mL.
- Buffer Stock Solutions (e.g., 1.0 M): Prepare a range of buffer stocks (e.g., Sodium Acetate, MES, HEPES, Tris) at various pH values.
- Protein Stock Solution: The protein should be purified to >95% homogeneity and
 concentrated to 5-20 mg/mL in a suitable low ionic strength buffer. The protein solution
 should be centrifuged at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to remove
 any aggregated material immediately before setting up crystallization trials.

Protocol 1: Hanging-Drop Vapor Diffusion

This technique involves a drop of the protein-precipitant mixture suspended over a reservoir of the precipitant solution.

Materials:

- 24-well crystallization plates (e.g., VDX plates)
- Siliconized glass cover slips
- Pipettes and tips
- Sealing grease or tape
- Microscope for observing crystals

Procedure:

- Apply a thin, even ring of sealing grease to the rim of each well of the crystallization plate.
- Pipette 500 μL of the reservoir solution (e.g., 1.0 M **Sodium Tartrate**, 0.1 M HEPES pH 7.5) into the bottom of a well.



- On a clean, siliconized cover slip, pipette a 1-2 μL drop of the protein solution.
- Add an equal volume (1-2 μL) of the reservoir solution to the protein drop. Avoid introducing bubbles.
- Carefully invert the cover slip and place it over the well, ensuring a tight seal with the grease.
- Repeat for all desired conditions.
- Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and periodically observe the drops for crystal growth over several days to weeks.

Protocol 2: Sitting-Drop Vapor Diffusion

In this method, the protein-precipitant drop is placed on a post that is physically separated from the reservoir.

Materials:

- 96-well sitting-drop crystallization plates (e.g., MRC plates)
- · Pipettes and tips
- Sealing film or tape
- Microscope for observing crystals

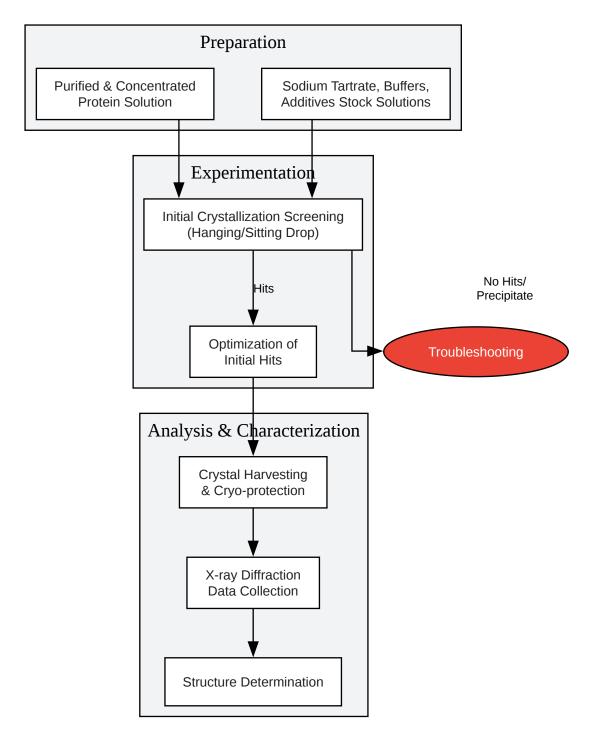
Procedure:

- Pipette 80-100 μL of the reservoir solution into the reservoir of a well.
- Pipette 100-200 nL of the protein solution onto the sitting drop post.
- Add an equal volume (100-200 nL) of the reservoir solution to the protein drop.
- Carefully seal the plate with an optically clear sealing film to prevent evaporation.
- Repeat for all desired conditions.



• Incubate the plate at a constant temperature and monitor for crystal formation.

Visualization of Experimental Workflows Logical Workflow for Protein Crystallization Screening



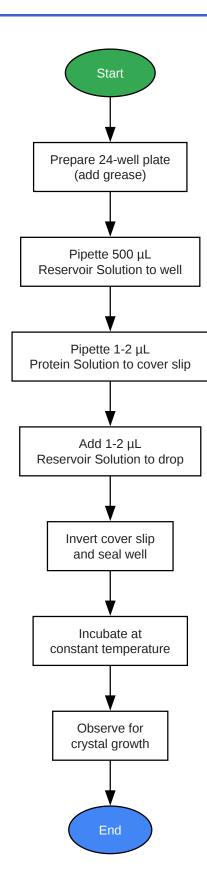
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Caption: Logical workflow for a typical protein crystallization experiment.

Experimental Workflow for Hanging-Drop Vapor Diffusion





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Caption: Step-by-step workflow for the hanging-drop vapor diffusion method.



Optimization Strategies

Once initial crystallization "hits" (conditions that produce any crystalline material) are identified, the next step is to optimize these conditions to obtain large, single, well-diffracting crystals.

- Varying Precipitant and Protein Concentration: Fine-tune the concentration of sodium tartrate around the initial hit condition. Simultaneously, screen different protein concentrations. A grid screen varying both concentrations is often effective.
- pH Screening: Explore a narrower pH range (e.g., in 0.2 pH unit increments) around the initial hit's pH. The solubility of a protein is highly dependent on pH, and small changes can significantly impact crystallization.
- Temperature: If crystals are grown at a particular temperature, try setting up the same experiment at a different temperature (e.g., if grown at 20°C, try 4°C, and vice versa).
- Additives: The inclusion of small molecules can sometimes improve crystal quality. Consider screening a range of additives, such as:
 - Divalent cations: (e.g., 2-10 mM MgCl₂, CaCl₂) can sometimes mediate crystal contacts.
 - Small organic molecules: (e.g., 1-5% glycerol, MPD, low molecular weight PEGs) can alter the dielectric constant of the solvent and promote favorable interactions.
 - Detergents: For membrane proteins, fine-tuning the detergent type and concentration is critical.

Troubleshooting



Problem	Possible Cause(s)	Suggested Solution(s)
Clear Drops (No Precipitate or Crystals)	Protein concentration is too low. Precipitant concentration is too low.	Increase protein concentration. Increase sodium tartrate concentration.
Heavy, Amorphous Precipitate	Protein concentration is too high. Precipitant concentration is too high. pH is at or near the protein's isoelectric point.	Decrease protein concentration. Decrease sodium tartrate concentration. Screen a wider pH range away from the pl.
Microcrystals or Showers of Small Needles	Nucleation is too rapid.	Decrease protein and/or precipitant concentration. Increase the volume of the drop. Try a different temperature. Consider microseeding.
Spherulites or Twinned Crystals	Sub-optimal growth conditions.	Fine-tune precipitant and protein concentrations. Screen different pH values and temperatures. Use additives to try and modify crystal packing.
Salt Crystals Form	High concentration of salt in the precipitant or buffer.	Confirm the identity of the crystals (protein crystals will be stained by a dye like Izit). If they are salt crystals, ensure the correct concentrations were used and that the solution is not supersaturated with the salt itself at the experimental temperature.

Conclusion

Sodium tartrate is a valuable tool in the protein crystallographer's toolkit. Its favorable physicochemical properties and ability to mediate crystal contacts make it an effective



precipitant for a wide range of proteins. By systematically screening and optimizing conditions using the protocols and guidelines outlined in this application note, researchers can increase their chances of obtaining high-quality crystals suitable for X-ray diffraction and subsequent structure determination.

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